molecular formula C24H32N4O5S B2533582 ethyl 2-{[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate CAS No. 422531-18-8

ethyl 2-{[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate

Cat. No.: B2533582
CAS No.: 422531-18-8
M. Wt: 488.6
InChI Key: MBOBARGSZDRKCF-UHFFFAOYSA-N
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Description

Ethyl 2-{[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and an ethyl ester group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the ethyl ester group. Common reagents used in these reactions include acyl chlorides, amines, and thiols. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. The use of advanced purification methods, such as column chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds containing the piperidine ring, known for their pharmacological activities.

Uniqueness

Ethyl 2-{[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

ethyl 2-[7-(4-carbamoylpiperidine-1-carbonyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5S/c1-3-5-6-11-28-23(32)18-8-7-17(22(31)27-12-9-16(10-13-27)21(25)30)14-19(18)26-24(28)34-15-20(29)33-4-2/h7-8,14,16H,3-6,9-13,15H2,1-2H3,(H2,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOBARGSZDRKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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